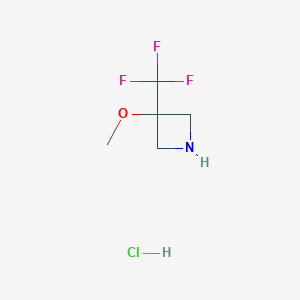

N-(3-fluorophenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

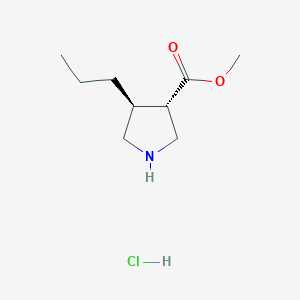

The compound N-(3-fluorophenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a synthetic molecule that appears to be designed for biological activity, given its structural complexity and the presence of multiple aromatic systems. While the specific papers provided do not describe this exact compound, they do discuss related structures and their biological activities, which can provide insights into the potential properties and applications of the compound .

Synthesis Analysis

The synthesis of related piperazine-1-carboxamide derivatives typically involves multi-step organic reactions, starting with the formation of core structures followed by various functionalization reactions. For instance, the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives involves cyclization, halogenation, and cross-coupling reactions, as well as treatment with arylisocyanates or arylisothiocyanates to obtain the final products . These methods could potentially be adapted for the synthesis of N-(3-fluorophenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as LC-MS, 1H NMR, 13C NMR, IR, and mass spectra, along with elemental analysis . Additionally, crystallographic analysis and density functional theory (DFT) studies have been employed to understand the conformation and electronic properties of similar molecules . These techniques would be essential in confirming the structure of N-(3-fluorophenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide and in predicting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of piperazine-1-carboxamide derivatives is influenced by the presence of functional groups that can participate in various chemical reactions. For example, the amide group can engage in hydrogen bonding and nucleophilic acyl substitution, while the aromatic rings can undergo electrophilic substitution reactions. The specific substitution pattern and electronic effects of the fluorine atom and the pyridinyl and pyridazinyl groups would affect the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are closely related to their molecular structure. The presence of fluorine can enhance the lipophilicity and metabolic stability of the molecule, potentially improving its pharmacokinetic properties . The piperazine ring is known to impart favorable ADME (absorption, distribution, metabolism, and excretion) characteristics and is often found in drug molecules . The electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals, can be studied using DFT to predict the reactivity and interaction with biological targets .

Wissenschaftliche Forschungsanwendungen

Metabolism in Chronic Myelogenous Leukemia Treatment

- Application : A study on the metabolism of Flumatinib, a tyrosine kinase inhibitor structurally similar to the queried compound, was conducted. It's used in the treatment of chronic myelogenous leukemia and metabolized through N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis (Gong et al., 2010).

Radiotracer Development for Cancer Imaging

- Application : The synthesis and evaluation of radiotracers for PET imaging of stearoyl-CoA desaturase-1 (SCD-1), an enzyme overexpressed in several solid tumors, used a similar compound. This approach aims at developing specific imaging probes for SCD-1 (Silvers et al., 2016).

Synthesis and Docking Studies for Medicinal Chemistry

- Application : The synthesis and docking studies of similar piperazine-1-yl-1H-indazole derivatives are significant in medicinal chemistry for developing novel compounds (Balaraju et al., 2019).

Research in Neuropharmacology

- Application : The synthesis of compounds similar to the queried one for imaging dopamine D4 receptors indicates its relevance in neuropharmacological research and development (Eskola et al., 2002).

Investigation in Antimicrobial Activity

- Application : The synthesis of dithiocarbamate derivatives bearing thiazole/benzothiazole rings, which include compounds structurally related to the queried compound, was undertaken to evaluate antimicrobial activity (Yurttaş et al., 2016).

Development of Rho Kinase Inhibitors

- Application : Research into the synthesis of N-(pyridin-4-yl) piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor and potential treatment for central nervous system disorders, utilizes a structurally related compound (Wei et al., 2016).

Eigenschaften

IUPAC Name |

N-(3-fluorophenyl)-4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN7O/c21-15-3-1-4-16(13-15)24-20(29)28-11-9-27(10-12-28)19-7-6-18(25-26-19)23-17-5-2-8-22-14-17/h1-8,13-14H,9-12H2,(H,23,25)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCZGYOOTAFYOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)NC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorophenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-ethoxybenzyl)-1-(methylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3009058.png)

![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3009059.png)

![Methyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3009062.png)

![2-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B3009069.png)

![5-methyl-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3009072.png)

![Methyl (E)-4-[2-[3-(cyclopropylcarbamoyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B3009073.png)

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B3009075.png)